
2-(3-Methylpiperidin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpiperidin-4-YL)acetic acid: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-4-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of substituted pyridines to form the piperidine ring, followed by functionalization to introduce the acetic acid moiety .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Methylpiperidin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Methylpiperidin-4-YL)acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors .
Medicine: Pharmaceutical applications include the development of drugs that incorporate the piperidine moiety, which is known for its pharmacological activity .
Industry: In the industrial sector, this compound is utilized in the synthesis of materials and chemicals with specific properties .
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpiperidin-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(1-Methylpiperidin-4-YL)acetic acid
- 2-(4-Methylpiperidin-4-YL)acetic acid
- 2-(3,5-Dimethylpiperidin-4-YL)acetic acid
Uniqueness: 2-(3-Methylpiperidin-4-YL)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(3-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9-3-2-7(6)4-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
GFBDQTKDCVNTTR-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


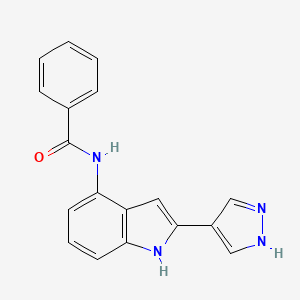
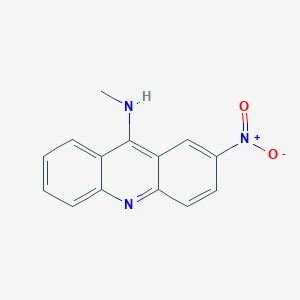

![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
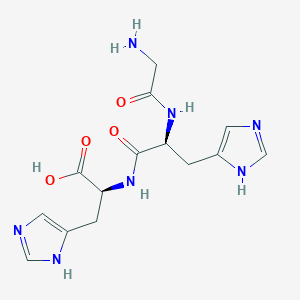
![8-Bromo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12939088.png)
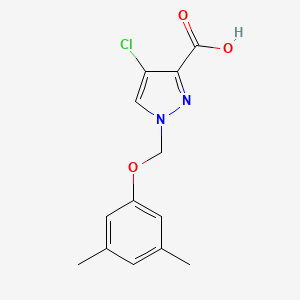

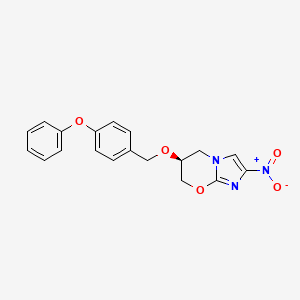
![(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12939119.png)

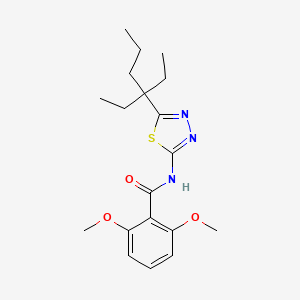

![9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12939138.png)
